molecular formula C16H12N2O2 B3045008 N,5-Diphenyl-1,2-oxazole-3-carboxamide CAS No. 101291-06-9

N,5-Diphenyl-1,2-oxazole-3-carboxamide

Cat. No.: B3045008
CAS No.: 101291-06-9
M. Wt: 264.28 g/mol
InChI Key: KFRZPEBAENPQTA-UHFFFAOYSA-N
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Description

N,5-Diphenyl-1,2-oxazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features an isoxazole ring, a privileged scaffold in pharmaceutical development known for its versatile biological activities. Compounds based on the isoxazole-carboxamide structure are frequently investigated for their potential to interact with critical biological targets . Research into similar structural analogs has demonstrated promising biological activities, including potent anticancer effects. For instance, certain phenyl-isoxazole-carboxamide derivatives have exhibited exceptional activity against melanoma cell lines (B16F1), with IC50 values in the sub-micromolar range, suggesting their potential as antiproliferative agents . Furthermore, the isoxazole-carboxamide pharmacophore is a key structure in the exploration of novel immunosuppressive and anti-inflammatory compounds, with some derivatives shown to effectively inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines like TNF-α . The structural motif also shows relevance in developing agents for heart disease and blood disorders, as related compounds have been studied as inhibitors of transcription factors such as GATA4, which plays a vital role in cardiac gene expression and hypertrophy . This compound serves as a valuable building block for synthesizing more complex hybrid molecules and for probing novel biological mechanisms. It is supplied for in vitro research purposes only. For Research Use Only. Not for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,5-diphenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(17-13-9-5-2-6-10-13)14-11-15(20-18-14)12-7-3-1-4-8-12/h1-11H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRZPEBAENPQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545186
Record name N,5-Diphenyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101291-06-9
Record name N,5-Diphenyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Chemistry and Mechanistic Insights of N,5 Diphenyl 1,2 Oxazole 3 Carboxamide

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is a five-membered aromatic heterocycle characterized by a weak N-O bond, which is a focal point of its reactivity, particularly in nucleophilic and photochemical reactions. Its aromaticity is lower than that of benzene (B151609), rendering it more prone to addition and ring-opening reactions.

The N,5-Diphenyl-1,2-oxazole-3-carboxamide molecule possesses two phenyl rings that can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the electronic nature of the substituents attached to each ring.

Reactivity of the C5-Phenyl Ring: The phenyl group at the C5 position is attached to the isoxazole (B147169) ring. The isoxazole heterocycle, particularly when substituted at C3 with an electron-withdrawing group like a carboxamide, acts as a deactivating, meta-directing group. This deactivation arises from the electronegativity of the nitrogen and oxygen atoms, which pull electron density from the attached phenyl ring. Therefore, electrophilic attack on the C5-phenyl ring is expected to be slower than on benzene and to occur primarily at the meta positions.

Reaction TypeReagentsExpected Major Products on C5-Phenyl Ring (meta-directing)Expected Major Products on N-Phenyl Ring (ortho, para-directing)
Nitration HNO₃, H₂SO₄N-(Phenyl)-5-(3-nitrophenyl)-1,2-oxazole-3-carboxamideN-(2-Nitrophenyl)-5-phenyl-1,2-oxazole-3-carboxamide and N-(4-Nitrophenyl)-5-phenyl-1,2-oxazole-3-carboxamide
Halogenation Br₂, FeBr₃N-(Phenyl)-5-(3-bromophenyl)-1,2-oxazole-3-carboxamideN-(2-Bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide and N-(4-Bromophenyl)-5-phenyl-1,2-oxazole-3-carboxamide
Friedel-Crafts Acylation RCOCl, AlCl₃N-(Phenyl)-5-(3-acylphenyl)-1,2-oxazole-3-carboxamideN-(4-Acylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide (typically para due to sterics)

The 1,2-oxazole ring is susceptible to nucleophilic attack, which often leads to the cleavage of the fragile N-O bond and subsequent ring opening. This reactivity is a hallmark of the isoxazole system. The most electrophilic carbon atoms in the ring are typically C3 and C5.

In this compound, both C3 and C5 are substituted. Nucleophilic attack can be initiated by deprotonation of the C4-hydrogen under strong basic conditions, followed by ring scission. Alternatively, a strong nucleophile can directly attack the ring. For instance, treatment with a strong base like sodium hydroxide (B78521) can induce hydrolysis, leading to the formation of a β-ketonitrile derivative through a sequence of ring opening and rearrangement. This pathway underscores the latent instability of the isoxazole core under specific nucleophilic conditions.

Isoxazoles are known to undergo fascinating rearrangements upon exposure to ultraviolet (UV) light. ias.ac.innih.gov The primary photochemical event is the homolytic cleavage of the weak N-O bond, which is the lowest energy bond in the ring. nih.gov This generates a diradical intermediate that can rearrange to a transient acyl azirine. nih.gov

For 3,5-disubstituted isoxazoles like the parent scaffold of the title compound, this azirine intermediate typically undergoes further rearrangement to form a 2,5-disubstituted oxazole (B20620). acs.orgacs.org This transformation constitutes a formal transposition of the ring atoms. In the case of this compound, the expected major product of photorearrangement would be N,2-Diphenyl-1,3-oxazole-5-carboxamide.

Other photochemical pathways have been observed for related diphenylisoxazoles, including fragmentation to form ketonitriles or intramolecular cyclization to yield fused heterocyclic systems like phenanthro[9,10-d]oxazole, although the latter would require a 4,5-diphenyl substitution pattern. ias.ac.in

Chemical Transformations of the Carboxamide Functional Group

The carboxamide linkage (-CO-NH-) is a robust functional group, central to the structure of peptides and many pharmaceuticals. While generally stable, it can be chemically transformed through reactions targeting either the carbonyl group or the N-H bond. nih.govnih.gov

The carboxamide group in this compound offers several handles for derivatization.

Reactions at the Nitrogen Atom: The amide proton is weakly acidic and can be removed by a strong base. The resulting amidate anion can be alkylated or acylated, although these reactions can sometimes be low-yielding for N-aryl amides.

Reactions at the Carbonyl Group: The carbonyl carbon is electrophilic, but less so than in ketones or esters, making it resistant to weak nucleophiles.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene (B1212753) group (-CH₂-), transforming the carboxamide into a secondary amine, yielding 1-((5-phenyl-1,2-oxazol-3-yl)methyl)-N-phenylmethanamine.

Dehydration: While not applicable here due to the N-substitution, primary amides can be dehydrated to nitriles.

Conversion to Thioamide: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to give the corresponding thioamide, N,5-Diphenyl-1,2-oxazole-3-carbothioamide.

Reaction TypeReagent(s)Functional Group TransformationProduct Structure
Reduction 1. LiAlH₄ 2. H₂OCarboxamide to Secondary Amine1-((5-phenyl-1,2-oxazol-3-yl)methyl)-N-phenylmethanamine
Thionation Lawesson's ReagentCarboxamide to ThioamideN,5-Diphenyl-1,2-oxazole-3-carbothioamide
N-Alkylation 1. NaH 2. R-X (e.g., CH₃I)N-H to N-RN-Methyl-N,5-diphenyl-1,2-oxazole-3-carboxamide

The amide bond is characterized by significant hydrolytic stability due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and imparts partial double-bond character to the C-N bond. Consequently, hydrolysis of this compound requires forcing conditions, such as prolonged heating in strong acid or base.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., concentrated HCl or H₂SO₄), the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 5-phenyl-1,2-oxazole-3-carboxylic acid and aniline (B41778).

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., refluxing aqueous NaOH), a hydroxide ion directly attacks the carbonyl carbon. This is generally a slower process than acid-catalyzed hydrolysis because the carbonyl is not activated by protonation and the hydroxide ion is a better nucleophile than water. The reaction yields the carboxylate salt of 5-phenyl-1,2-oxazole-3-carboxylic acid and aniline.

The electronic properties of the attached groups can modulate this stability. The electron-withdrawing nature of both the N-phenyl group and the 3-(1,2-oxazolyl) group may slightly increase the electrophilicity of the carbonyl carbon, potentially making it marginally more susceptible to hydrolysis compared to amides with electron-donating substituents.

Mechanistic Investigations of Synthetic Transformations

The synthesis of the this compound scaffold is rooted in the fundamental principles of heterocyclic chemistry. Mechanistic investigations into its formation provide critical insights into the reaction pathways, allowing for optimization of synthetic routes and the design of novel derivatives. The primary methods for constructing the core 1,2-oxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of a three-carbon component with hydroxylamine (B1172632). researchgate.net

The most prevalent route for assembling 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). researchgate.netnih.gov In the context of synthesizing the this compound core, this would involve the reaction of benzonitrile (B105546) oxide with an alkyne precursor to the carboxamide group.

Reaction Intermediates: The key reactive intermediate in this synthesis is the nitrile oxide. Nitrile oxides are typically generated in situ from precursors such as aldoximes or hydroximoyl chlorides due to their high reactivity. nih.gov For instance, benzaldoxime (B1666162) can be oxidized to generate benzonitrile oxide, which then rapidly undergoes cycloaddition.

Transition States and Mechanistic Pathways: The precise mechanism of the 1,3-dipolar cycloaddition has been a subject of detailed study, with two primary pathways proposed nih.gov:

Concerted Pericyclic Mechanism: This pathway involves a single, concerted transition state where the new carbon-carbon and carbon-oxygen bonds are formed simultaneously. This is often the favored mechanism for many 1,3-dipolar cycloadditions.

Stepwise Diradical Mechanism: An alternative pathway involves the formation of a diradical intermediate. The reaction proceeds through an initial bond formation, leading to a transient diradical species that subsequently cyclizes to form the isoxazole ring.

Computational methods, such as Density Functional Theory (DFT) calculations, have been employed to model these pathways. Such studies help in understanding the energetics of the transition states and can predict the regioselectivity of the cycloaddition, which is crucial for forming the desired 3,5-disubstituted isoxazole isomer. researchgate.net For example, DFT calculations have been used to show that acid catalysts can accelerate the formation of nitrile oxide intermediates. researchgate.net

The directed synthesis of this compound relies on the strategic use of specific catalysts and reagents to control reaction efficiency, selectivity, and yield. These agents play critical roles at different stages of the synthesis, from the formation of the key nitrile oxide intermediate to the final amide coupling.

Reagents for Nitrile Oxide Generation: The choice of reagent for generating the nitrile oxide intermediate is pivotal. Common methods include:

Oxidation of Aldoximes: Reagents like Hydroxy(tosyloxy)iodobenzene (HTIB) are used for the clean and efficient conversion of aldoximes to nitrile oxides under mild conditions. nih.gov

Dehydrohalogenation of Hydroximoyl Chlorides: A simple and widely used method involves treating hydroximoyl chlorides with a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), to eliminate HCl and generate the nitrile oxide in situ. researchgate.net

Catalysts and Promoters for Cycloaddition: While many cycloadditions proceed thermally, catalysts can enhance reaction rates and control regioselectivity.

Bases: Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, often without the need for a metal catalyst. nih.gov

Metal Catalysis: Transition metals, particularly copper, have been shown to catalyze [3+2] cycloaddition reactions, leading to high yields under mild conditions. rsc.org For example, a copper-catalyzed three-component reaction of an alkyne, tert-butyl nitrite, and a diazoacetate can be used to form 3,5-disubstituted isoxazoles. rsc.org

Acid Catalysis: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can be used to accelerate the formation of nitrile oxides, thereby expanding the scope of applicable substrates for the cycloaddition. researchgate.net

Reagents for Amide Bond Formation: The final step in synthesizing this compound is the formation of the amide bond between the 5-phenyl-1,2-oxazole-3-carboxylic acid core and aniline. This is a standard peptide coupling reaction, facilitated by specific reagents that activate the carboxylic acid.

Coupling Agents: A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and Hydroxybenzotriazole (HOBt) is commonly used. EDC activates the carboxyl group, which is then attacked by the amine. HOBt is added to suppress side reactions and improve efficiency. researchgate.net

Bases: A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the acids formed during the reaction. researchgate.net

The following table summarizes the roles of key catalysts and reagents in the synthesis of the isoxazole carboxamide scaffold.

Reagent/CatalystRoleStage of Synthesis
Hydroxy(tosyloxy)iodobenzene (HTIB)Oxidizing agent for converting aldoximes to nitrile oxides.Nitrile Oxide Generation
Triethylamine (Et₃N)Base for dehydrohalogenation of hydroximoyl chlorides.Nitrile Oxide Generation / Amide Coupling
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Base to promote [3+2] cycloaddition.Isoxazole Ring Formation
Copper (II) Acetate (Cu(OAc)₂)Catalyst for [3+2] cycloaddition reactions.Isoxazole Ring Formation
EDC / HOBtCoupling agents to activate the carboxylic acid for amide bond formation.Amide Bond Formation

Structure-Reactivity Correlations within the this compound Scaffold

The chemical reactivity of this compound is intrinsically linked to its molecular structure. The arrangement of the phenyl rings, the carboxamide linker, and the isoxazole core dictates the molecule's electronic distribution, steric accessibility, and bond stability, which in turn governs its behavior in chemical transformations.

The isoxazole ring itself possesses distinct chemical characteristics. A key feature is the relatively weak nitrogen-oxygen (N-O) bond. researchgate.net This bond is susceptible to cleavage under certain conditions, particularly reductive or strongly basic environments. This inherent reactivity makes the isoxazole ring a versatile "masked" functional group. For example, reductive cleavage of the N-O bond can unmask a β-hydroxy ketone or a related 1,3-difunctionalized compound, making isoxazoles valuable intermediates in multi-step organic synthesis. researchgate.net

The substituents on the scaffold play a crucial role in modulating this reactivity:

5-Phenyl Group: The electronic nature of substituents on this phenyl ring can influence the stability and reactivity of the adjacent isoxazole ring. Electron-withdrawing groups (e.g., -NO₂, -CF₃) can increase the electrophilicity of the isoxazole carbons and may affect the ease of N-O bond cleavage. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density of the heterocyclic ring.

N-Phenyl Group: Substituents on the N-phenyl ring primarily modulate the properties of the carboxamide linkage. Electron-withdrawing groups can increase the acidity of the N-H proton and affect the rotational barrier around the amide C-N bond. These modifications can influence the molecule's conformation and its ability to participate in hydrogen bonding, which is relevant for its interaction with biological targets or catalysts.

Studies on structurally related compounds, such as 2,5-diphenyl-1,3-oxazolines, have shown that altering substituents on the phenyl rings significantly impacts their biological activity. mdpi.com This suggests a strong correlation between the spatial and electronic properties conferred by these substituents and the molecule's ability to interact with specific targets. While direct reactivity studies on this compound are not extensively detailed in the literature, these structure-reactivity principles provide a framework for predicting its chemical behavior and for the rational design of new derivatives with tailored properties.

The table below outlines the potential effects of structural modifications on the reactivity of the scaffold.

Structural ModificationPotential Effect on Reactivity
Electron-withdrawing group on the 5-phenyl ringIncreases electrophilicity of the isoxazole ring; may facilitate nucleophilic attack or N-O bond cleavage.
Electron-donating group on the 5-phenyl ringIncreases electron density of the isoxazole ring; may enhance reactivity towards electrophiles.
Electron-withdrawing group on the N-phenyl ringIncreases acidity of the amide N-H proton; may influence conformation and hydrogen bonding potential.
Sterically bulky groups on either phenyl ringMay hinder the approach of reagents to reactive sites (e.g., the amide carbonyl or the isoxazole ring) due to steric hindrance.
Replacement of phenyl rings with other aromatic systemsAlters the overall electronic and steric profile, potentially leading to significant changes in chemical and biological activity.

Advanced Spectroscopic and Structural Characterization of N,5 Diphenyl 1,2 Oxazole 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and stereochemistry of the atoms.

Proton (¹H) NMR Spectroscopy

A ¹H NMR spectrum of N,5-Diphenyl-1,2-oxazole-3-carboxamide would provide crucial information. The spectrum would be expected to show distinct signals for the protons on the two phenyl rings, the isoxazole (B147169) ring, and the amide N-H proton. Key expected features would include:

Aromatic Region: A complex series of multiplets between approximately 7.0 and 8.5 ppm, corresponding to the 10 protons of the two phenyl groups. The specific chemical shifts and splitting patterns would depend on the electronic environment imparted by their connection to the isoxazole and amide groups.

Isoxazole Proton: A characteristic singlet for the single proton at the C4 position of the 1,2-oxazole ring. Its chemical shift would be indicative of its position within the heterocyclic system.

Amide Proton: A singlet, typically in the downfield region (e.g., 8.0-10.0 ppm), corresponding to the N-H proton of the carboxamide group. Its chemical shift can be sensitive to solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. For this compound, with its 16 carbon atoms, the spectrum would be expected to display signals corresponding to:

Carbonyl Carbon: A signal in the downfield region (typically 160-170 ppm) for the amide carbonyl carbon (C=O).

Isoxazole Ring Carbons: Three distinct signals for the carbons of the isoxazole ring (C3, C4, and C5). The carbons attached to the heteroatoms (C3 and C5) would appear at different chemical shifts than the C4 carbon.

Aromatic Carbons: A series of signals in the aromatic region (approximately 120-140 ppm) for the 12 carbons of the two phenyl rings. Carbons directly attached to the isoxazole or amide groups (ipso-carbons) would have distinct chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal correlations between protons that are coupled to each other, primarily helping to assign the protons within each phenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Would show correlations between protons and the carbon atoms they are directly attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would identify longer-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for connecting the different fragments of the molecule, for example, linking the N-phenyl ring protons to the amide carbonyl carbon, and the C5-phenyl ring protons to the C5 carbon of the isoxazole ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental formula of a compound. Tandem MS (MS/MS) experiments reveal how the molecule breaks apart, offering further structural clues.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecular ion with high precision. For this compound (C₁₆H₁₂N₂O₂), this technique would be used to confirm its elemental composition. The experimentally measured exact mass would be compared to the calculated theoretical mass, with a very small mass error (typically <5 ppm) confirming the molecular formula.

Electrospray Ionization Mass Spectrometry (EIMS)

While Electrospray Ionization (ESI) is a soft ionization technique often used for HRMS, Electron Ionization (EI) is a higher-energy method that causes extensive fragmentation. An EIMS spectrum of the target compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with a series of fragment ions. The fragmentation pattern is a reproducible fingerprint of the molecule and would likely show characteristic losses corresponding to the cleavage of the amide bond and fragmentation of the isoxazole ring. Analysis of these fragments would help confirm the connectivity of the phenyl, isoxazole, and carboxamide components.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. The IR spectrum of an organic molecule provides a unique "fingerprint" that is instrumental in its structural confirmation.

For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The amide group would show a prominent C=O stretching vibration, typically in the range of 1650-1680 cm⁻¹. The N-H stretching of the secondary amide would appear as a sharp band around 3300 cm⁻¹. The isoxazole ring itself has characteristic vibrations, including C=N stretching (around 1570-1620 cm⁻¹) and N-O stretching (around 1400-1450 cm⁻¹). The two phenyl rings would be identified by C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the rings (in the 1450-1600 cm⁻¹ region). Out-of-plane C-H bending vibrations would also be present at lower frequencies, providing information about the substitution pattern of the phenyl rings.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretch ~3300
Amide C=O Stretch 1650-1680
Aromatic Ring C-H Stretch >3000
Aromatic Ring C=C Stretch 1450-1600
Isoxazole Ring C=N Stretch 1570-1620

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Table 2: Illustrative Crystallographic Data for a Related Isoxazole Compound

Parameter Example Value (for a related compound)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.678
c (Å) 18.456
β (°) 98.76

Advanced Chromatographic Techniques for Purity and Isolation

Chromatographic methods are essential for the separation, identification, and purification of this compound, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture with high resolution and sensitivity. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18-silica) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The compound would be detected as it elutes from the column using a UV detector, set at a wavelength where the compound exhibits strong absorbance. The retention time of the compound is a characteristic feature under specific chromatographic conditions and can be used for its identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. For this compound, its volatility might be a limiting factor, but with appropriate derivatization or high-temperature GC, analysis could be possible. In GC-MS, the compound would first be separated from other components in a gaseous mobile phase. Upon elution, it would enter the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, provides a unique fragmentation pattern that can be used for structural elucidation and confirmation of the compound's identity.

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure, particularly its conjugated systems.

This compound contains several chromophores, including the phenyl rings and the isoxazole ring, which are part of a conjugated system. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show strong absorption bands in the UV region. These absorptions correspond to π→π* transitions within the aromatic and heterocyclic rings. The exact position and intensity of the λmax values would be influenced by the extent of conjugation between the phenyl groups and the isoxazole core, as well as the nature of the solvent. For example, various oxazole (B20620) derivatives have been shown to have absorption maxima in the range of 355 - 495 nm. globalresearchonline.net

Table 3: Expected Compound Names Mentioned in the Article

Compound Name
This compound
N,N-Dimethyl-3-phenylisoxazole-5-carboxamide
Acetonitrile
Water
Methanol

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically on this compound are not publicly available. The specific analyses required by the detailed outline—including Density Functional Theory (DFT) for geometry optimization, ab initio calculations, HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, conformational analysis, and molecular dynamics simulations—have not been published for this exact compound.

While computational studies exist for related structures such as other oxazole, isoxazole, and carboxamide derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogous compounds. To provide a scientifically accurate and thorough article that adheres to the user's explicit instructions, published research data specific to the target molecule is necessary.

Therefore, it is not possible to generate the requested article at this time due to the absence of the required specific research findings in the public domain.

Computational Chemistry and Theoretical Studies of N,5 Diphenyl 1,2 Oxazole 3 Carboxamide

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. While specific QSAR/QSPR studies for N,5-Diphenyl-1,2-oxazole-3-carboxamide are not extensively documented in publicly available literature, the principles of these methods are widely applied to isoxazole (B147169) derivatives to understand their therapeutic potential.

Detailed Research Findings:

QSAR studies on isoxazole-containing compounds often aim to identify the key molecular features that govern their biological activities. These studies typically involve the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

For a series of related isoxazole derivatives, a QSAR model might be developed to predict their efficacy as, for example, anticancer or antimicrobial agents. The process involves:

Data Set Preparation: A series of isoxazole analogs with known biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D models of the molecule and relate its shape and electronic properties to its activity. For a hypothetical QSAR study on a series of this compound analogs, the descriptors would likely highlight the importance of the phenyl rings and the carboxamide group in receptor binding.

QSAR/QSPR Descriptor TypeExamples of DescriptorsPotential Influence on Activity/Property
ElectronicDipole moment, HOMO/LUMO energies, Partial atomic chargesGoverns electrostatic interactions, reactivity, and hydrogen bonding capacity.
StericMolecular weight, Molar refractivity, van der Waals volumeInfluences how the molecule fits into a binding site.
HydrophobicLogP (octanol-water partition coefficient)Affects membrane permeability and transport to the target site.
TopologicalWiener index, Kier & Hall connectivity indicesDescribes molecular size, shape, and degree of branching.

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic parameters of molecules. These theoretical calculations can provide valuable information about the vibrational modes (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. Such predictions are crucial for the structural elucidation of newly synthesized compounds and for interpreting experimental spectra.

Detailed Research Findings:

Due to a lack of publicly available, specific theoretical spectroscopic studies on this compound, data from a closely related analog, N-Cyclopropyl-3,5-diphenylisoxazole-4-carboxamide, is presented to illustrate the type of information that can be obtained. DFT calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Vibrational Frequencies: Theoretical calculations can predict the frequencies of the fundamental vibrational modes of the molecule. These are often scaled by an empirical factor to better match experimental data. The predicted spectrum can help in the assignment of the peaks observed in experimental IR and Raman spectra. For this compound, key vibrational modes would include the C=O stretching of the carboxamide, N-H stretching, C=N stretching of the oxazole (B20620) ring, and various aromatic C-H and C=C vibrations.

Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structures. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts for a proposed structure can be compared with experimental values to verify its correctness.

Below are illustrative tables of predicted spectroscopic data based on computational studies of analogous compounds.

Illustrative Predicted NMR Chemical Shifts (ppm) for an Analogous Diphenylisoxazole Carboxamide Structure
Atom TypePredicted Chemical Shift Range (ppm)Associated Functional Group
¹H (Aromatic)7.40 - 7.95Phenyl rings
¹H (Amide N-H)~5.94Carboxamide
¹³C (Carbonyl)~168.4Carboxamide C=O
¹³C (Oxazole C3/C5)161.1 - 164.0Oxazole ring carbons attached to phenyl groups
¹³C (Aromatic)126.6 - 131.0Phenyl ring carbons
Illustrative Predicted Vibrational Frequencies (cm⁻¹) for an Analogous Diphenylisoxazole Carboxamide Structure
Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch~3300Medium
Aromatic C-H Stretch3050 - 3100Medium-Weak
C=O Stretch (Amide I)~1650Strong
C=N Stretch (Oxazole)1610 - 1630Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
N-H Bend (Amide II)~1530Medium

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The way molecules interact with each other in the solid state and in solution is crucial for their physical properties and biological activity. Computational methods are used to study the geometry and energetics of intermolecular interactions such as hydrogen bonds and π-stacking.

Detailed Research Findings:

For this compound, several types of intermolecular interactions are expected to be significant. The carboxamide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). The two phenyl rings and the oxazole ring are capable of engaging in π-stacking interactions.

Hydrogen Bonding: The N-H group of the carboxamide can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or chains in the crystal lattice. The nitrogen and oxygen atoms of the oxazole ring can also act as hydrogen bond acceptors. Computational studies on similar carboxamide-containing molecules have shown that these hydrogen bonds are a dominant force in their crystal packing.

Analysis of the crystal structures of related phenyl-oxazole derivatives reveals that the interplay between hydrogen bonding and π-stacking dictates the final three-dimensional arrangement of the molecules. Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts.

Predicted Intermolecular Interactions in this compound
Interaction TypeParticipating GroupsTypical Distance (Å)Estimated Energy (kcal/mol)Significance
N-H···O Hydrogen BondAmide N-H and Amide C=O2.8 - 3.2-3 to -8Primary driving force for self-assembly.
C-H···O Hydrogen BondAromatic C-H and Amide C=O or Oxazole O3.0 - 3.5-1 to -3Contributes to the stability of the crystal packing.
π-π Stacking (Phenyl-Phenyl)Two phenyl rings3.4 - 3.8-1 to -5Important for stabilizing the packing of aromatic regions.
π-π Stacking (Phenyl-Oxazole)Phenyl ring and Oxazole ring3.3 - 3.7-1 to -4Contributes to the overall cohesive energy.

Structure Reactivity and Structure Property Relationships in N,5 Diphenyl 1,2 Oxazole 3 Carboxamide Derivatives

Impact of Phenyl Substituents on Electronic Properties of the 1,2-Oxazole Ring

The two phenyl rings in N,5-Diphenyl-1,2-oxazole-3-carboxamide, one at the 5-position of the isoxazole (B147169) ring and the other on the carboxamide nitrogen, exert a significant influence on the electronic properties of the central heterocyclic core. The isoxazole ring itself is an electron-deficient aromatic system, a characteristic that is modulated by these peripheral aromatic substituents.

Substituents on either phenyl ring can alter the electron density of the isoxazole ring through inductive and resonance effects. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), on the 5-phenyl ring can increase the electron density of the isoxazole ring, potentially affecting its stability and reactivity. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), would decrease the electron density, making the isoxazole ring more susceptible to nucleophilic attack.

Quantum-chemical calculations on related five-membered N-heterocycles have shown that the position of endocyclic nitrogen atoms profoundly influences the effects of substituents. rsc.org In the case of 1,2-oxazole, the nitrogen at position 2 will influence how substituents on the phenyl rings electronically communicate with the heterocyclic core.

The electronic effect of substituents on the N-phenyl ring of the carboxamide group will primarily influence the properties of the amide bond, but can also have a through-bond electronic effect on the isoxazole ring, albeit to a lesser extent than the directly attached 5-phenyl ring. The nature of these substituents can be quantified using parameters like the Hammett substituent constant (σ), which correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds.

Table 1: Predicted Influence of Phenyl Substituents on the Electronic Properties of the 1,2-Oxazole Ring in this compound Derivatives

Substituent (on 5-phenyl ring)Electronic EffectPredicted Impact on Isoxazole Ring Electron Density
-OCH₃Electron-donating (resonance)Increase
-CH₃Electron-donating (inductive)Slight Increase
-HNeutralBaseline
-ClElectron-withdrawing (inductive)Decrease
-NO₂Electron-withdrawing (resonance)Significant Decrease

This table is illustrative and based on general principles of physical organic chemistry.

Modulating Reactivity through Substituent Electronic and Steric Effects

The reactivity of this compound derivatives can be finely tuned by the introduction of various substituents on the phenyl rings. These substituents exert both electronic and steric effects that can influence the rate and outcome of chemical reactions.

Electronic Effects: As discussed previously, EDGs on the 5-phenyl ring can enhance the stability of the isoxazole ring, potentially making it less susceptible to ring-opening reactions. Conversely, EWGs can activate the isoxazole ring for certain transformations. For instance, studies on 4-substituted isoxazoles have demonstrated that π-electron-withdrawing substituents enhance the C4–C5 bond polarity, making them behave like Michael acceptors and weakening the N–O bond. researchgate.net While the substitution pattern is different in this compound, similar principles of electronic modulation apply.

Steric Effects: The size of the substituents on the phenyl rings can play a crucial role in dictating the reactivity of the molecule. Bulky substituents in the ortho positions of either phenyl ring can create steric hindrance, which may:

Shield the reactive centers of the molecule, such as the isoxazole ring or the carboxamide group, from attack by other reagents.

Influence the regioselectivity of reactions by directing incoming reagents to less sterically hindered positions.

For example, in reactions involving the carboxamide nitrogen, a bulky substituent on the N-phenyl ring could hinder its reactivity. Similarly, large groups on the 5-phenyl ring might sterically protect the 5-position of the isoxazole ring. nsf.gov

Conformational Preferences and Their Influence on Chemical Behavior

The three-dimensional structure, or conformation, of this compound is not static. Rotation around the single bonds connecting the phenyl rings to the isoxazole and carboxamide moieties, as well as the bond between the isoxazole and the carboxamide, allows the molecule to adopt various conformations. These conformational preferences are influenced by a balance of steric and electronic factors and can have a profound impact on the molecule's chemical behavior.

The dihedral angle between the 5-phenyl ring and the isoxazole ring is a key conformational parameter. A planar conformation would maximize π-conjugation between the two rings, but may be disfavored due to steric clashes between the ortho-hydrogens of the phenyl ring and the atoms of the isoxazole ring. X-ray crystallographic studies of related compounds, such as N,N-Dimethyl-3-phenylisoxazole-5-carboxamide, show a dihedral angle of 14.05 (7)° between the phenyl and isoxazole rings, indicating a nearly planar arrangement. nih.gov For ethyl 5-phenylisoxazole-3-carboxylate, the molecule is almost planar, with the phenyl ring inclined to the isoxazole ring by only 0.5 (1)°. researchgate.net

Similarly, the orientation of the N-phenylcarboxamide group relative to the isoxazole ring is crucial. Computational studies on phenylisoxazole carbaldehyde isonicotinylhydrazone derivatives have shown that a cisE geometrical configuration is the most stable conformer. researchgate.net This suggests that the carboxamide group in this compound may also adopt a preferred orientation to minimize steric repulsion and maximize favorable electronic interactions.

The adopted conformation can influence reactivity by:

Exposing or shielding reactive sites.

Affecting the orbital overlap required for certain reactions.

Determining the ability of the molecule to bind to a receptor or enzyme active site in a biological context.

Comparative Analysis of this compound with Related Oxazole (B20620) and Isoxazole Isomers

The constitutional isomerism between oxazoles and isoxazoles, which differ in the relative positions of the oxygen and nitrogen atoms in the five-membered ring, leads to significant differences in their chemical and physical properties.

Electronic Properties: The placement of the nitrogen atom in the isoxazole ring next to the oxygen atom results in a weaker N-O bond compared to the more stable arrangement in oxazoles. This makes the isoxazole ring more susceptible to cleavage under certain conditions, such as reduction or treatment with base. researchgate.net The different arrangement of heteroatoms also leads to distinct electronic distributions and dipole moments. Computational studies comparing ring-opened oxazole and isoxazole diradicals highlight fundamental differences in their electronic structures, which can be attributed to the placement of the nitrogen atom. nsf.gov

Reactivity: The differing electronic nature of the oxazole and isoxazole rings translates to different reactivities. For instance, the photoisomerization of isoxazoles to oxazoles (via a carbonyl-2H-azirine intermediate) is a known process, and the efficiency of this transformation is governed by the substituents on the ring. chemrxiv.org This highlights a reactive pathway available to isoxazoles that is not directly accessible to their oxazole counterparts.

When comparing this compound with a hypothetical N,5-Diphenyl-1,3-oxazole-3-carboxamide, one would expect the isoxazole derivative to be more prone to reductive ring opening. The specific regioisomerism of the carboxamide group (at position 3 in this case) will also significantly influence the molecule's properties and reactivity compared to isomers with the carboxamide at other positions.

Table 2: General Comparison of Isoxazole and Oxazole Rings

Property1,2-Oxazole (Isoxazole)1,3-Oxazole
Heteroatom Positions N and O are adjacentN and O are separated by a carbon
N-O Bond Weaker, more labileMore stable
Reactivity Prone to reductive cleavageGenerally more stable to reduction
Aromaticity Aromatic, but less so than oxazoleAromatic

This is a generalized comparison and specific properties can be influenced by substituents.

Influence of the Carboxamide Conformation on Overall Molecular Properties

Computational studies on other heterocyclic carboxamides, such as thiazole-4-carboxamide, have shown that the carboxamide group can be constrained to a specific conformation (e.g., cis-planar to the ring nitrogen) due to stabilizing electrostatic and charge transfer interactions. nih.gov A similar phenomenon is likely to occur in this compound, where the conformation of the carboxamide group will be influenced by potential intramolecular hydrogen bonding and steric interactions with the adjacent phenyl ring.

The conformation of the carboxamide linker is crucial as it:

Dictates the relative spatial orientation of the 5-phenylisoxazole (B86612) moiety and the N-phenyl group.

Influences the molecule's ability to participate in intermolecular interactions, such as hydrogen bonding, which is important for crystal packing and biological activity.

In the context of drug design, the conformational flexibility or rigidity of the carboxamide linker can be a key factor in determining how the molecule fits into a biological target. 3D-QSAR studies on isoxazole derivatives have shown that the spatial arrangement of different parts of the molecule is critical for biological activity. mdpi.com

Synthesis and Chemical Exploration of N,5 Diphenyl 1,2 Oxazole 3 Carboxamide Analogues

Systematic Modification of the N-Phenyl Moiety

The N-phenyl ring, often referred to as the "western" aryl ring in SAR studies, plays a crucial role in the molecule's interactions with biological targets. Modifications to this ring have been extensively studied to probe the effects of electronics and sterics on activity.

The electronic properties of the N-phenyl ring have been modulated through the introduction of various substituents. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been incorporated to understand their influence.

Research on related diarylisoxazole-3-carboxamides has shown that substitutions on this ring are generally well-tolerated. For instance, in a series of inhibitors of the mitochondrial permeability transition pore, modifications to the N-aryl ring led to significant variations in potency. The introduction of a methoxy (B1213986) group (an EDG) at the para-position resulted in a compound with notable activity. Similarly, placing electron-withdrawing groups such as chlorine or trifluoromethyl on the ring also yielded potent analogues. A study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives further illustrates the impact of such substitutions. mdpi.com The general synthesis for these analogues involves the coupling of an appropriate isoxazole-3-carboxylic acid with a substituted aniline (B41778) derivative, often facilitated by coupling agents like thionyl chloride or EDC. nih.govnih.govmdpi.com

Interactive Table: Effect of Electronic Group Substitution on the N-Phenyl Moiety of Isoxazole-3-Carboxamide Analogues.

Entry Ar (N-Aryl Group) Substitution Type Relative Activity/Potency
1 Phenyl Unsubstituted Baseline
2 4-Methoxyphenyl Electron-Donating (EDG) Maintained or slightly increased
3 4-Chlorophenyl Electron-Withdrawing (EWG) Maintained or slightly increased
4 3-Trifluoromethylphenyl Strong Electron-Withdrawing (EWG) Potent

Data adapted from studies on analogous diarylisoxazole-3-carboxamide series. nih.gov

The steric profile of the N-phenyl ring has been investigated by introducing bulky substituents, particularly at the ortho positions. These modifications can influence the conformation of the molecule by forcing the N-phenyl ring to twist relative to the plane of the carboxamide linkage.

In the study of diarylisoxazole-3-carboxamides, introducing methyl groups at the ortho positions (e.g., a 2,6-dimethylphenyl moiety) was found to enhance activity. nih.gov This suggests that a non-coplanar arrangement between the N-phenyl ring and the amide bond may be favorable for binding to certain biological targets. This conformational constraint imposed by steric hindrance can be a key design element in optimizing analogues. nih.gov

Diversification of the Phenyl Substituent at Position 5 of the 1,2-Oxazole Ring

The phenyl ring at the 5-position of the 1,2-oxazole core is another critical site for modification. Research efforts have focused on replacing this ring with other aromatic systems and studying the impact of substituent positioning.

Bioisosteric replacement of the 5-phenyl ring with other aromatic and, notably, heteroaromatic systems is a common strategy to modulate physicochemical properties such as solubility, metabolic stability, and target affinity. nih.govcambridgemedchemconsulting.com The introduction of nitrogen atoms into an aromatic ring, for example, can increase polarity and introduce hydrogen bonding capabilities. cambridgemedchemconsulting.com

In a study on analogous oxazolone (B7731731) carboxamides, the phenyl ring at the C5-position was replaced with a variety of 5- and 6-membered heteroaryl groups, including pyridyl, thienyl, and furyl rings. nih.gov The results indicated that these replacements were well-tolerated, with some heteroaromatic analogues, such as the 2- and 4-pyridyl derivatives, demonstrating high potency. nih.gov This highlights the utility of exploring diverse heteroaromatic rings as phenyl bioisosteres to discover novel analogues with improved properties. nih.govresearchgate.netsemanticscholar.org

Interactive Table: Heteroaromatic Replacements for the 5-Phenyl Ring in Analogous Scaffolds.

Entry 5-Position Ring Ring Type Relative Potency (IC₅₀)
1 Phenyl Aromatic 0.090 µM (Baseline)
2 2-Pyridyl Heteroaromatic 0.025 µM
3 3-Pyridyl Heteroaromatic 0.070 µM

Data derived from a study on 5-substituted oxazol-2-one-3-carboxamides. nih.gov

The specific placement of substituents on the 5-phenyl ring can have a profound impact on biological activity. Systematic studies, often referred to as "ring walking," involve moving a particular substituent (e.g., chloro, methyl, trifluoromethyl) to the ortho, meta, and para positions to map the target's binding pocket.

In structure-activity relationship studies of 5-phenyl-1,3,4-oxadiazol-2(3H)-ones, a clear preference for substitution at the meta- and para-positions was observed. ucl.ac.uk The exploration of placing a trifluoromethyl (CF₃) group at all positions showed it was a preferred substituent regardless of its location. ucl.ac.uk Furthermore, studies on N-thienylcarboxamides, where a thienyl group acts as a bioisostere of the phenyl ring, have shown that the relative positions of substituents on the ring are critical for maintaining biological activity. nih.gov These findings underscore the importance of positional isomerism in fine-tuning the activity of N,5-diphenyl-1,2-oxazole-3-carboxamide analogues.

Alterations of the Carboxamide Linkage

The amide bond is a central feature of the this compound scaffold, providing structural rigidity and hydrogen bonding capacity. However, amide bonds can be susceptible to metabolic cleavage. Therefore, replacing the carboxamide linkage with bioisosteric groups is a strategy to improve pharmacokinetic properties while retaining biological activity. nih.gov

Common amide isosteres include five-membered heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and isoxazolines. nih.govsci-hub.senih.gov The 1,4-disubstituted 1,2,3-triazole ring, for instance, is a well-established mimic of a trans-amide bond, sharing similar structural and electronic properties. unimore.it Research into amide isosteres has shown that maintaining a planar heterocyclic linker is often crucial for optimal activity, as demonstrated in a series of ATR kinase inhibitors where a flat isoxazole (B147169) was significantly more active than its partially saturated isoxazoline (B3343090) counterpart. sci-hub.se While less common, other alterations could include retro-amides (inverting the amide bond) or the introduction of groups like esters or thioamides, though these would significantly alter the electronic and hydrogen-bonding characteristics of the linker. nih.gov

Isosteric Replacements of the Amide Bond

The amide bond is a critical functional group in many biologically active molecules, but it can be susceptible to metabolic degradation by peptidases. To enhance metabolic stability and modulate physicochemical properties, the amide moiety in this compound analogues can be replaced with various bioisosteres. nih.gov Five-membered heterocycles are particularly effective mimics due to their similar size, planarity, and ability to participate in hydrogen bonding. nih.gov

Amide BioisostereKey FeaturesRationale for Replacement
1,2,3-Triazole Mimics trans-amide (1,4-disubstituted) or cis-amide (1,5-disubstituted) configuration. nih.govnih.gov Stable to hydrolysis. unimore.itImprove metabolic stability, modulate hydrogen bonding properties. nih.gov
1,2,4-Oxadiazole (B8745197) Resistant to hydrolysis by esterases and amidases. researchgate.netrjptonline.org Acts as a hydrogen bond acceptor.Increase metabolic stability while maintaining key interactions. researchgate.netresearchgate.net
1,3,4-Oxadiazole Can lead to higher polarity and reduced metabolic degradation compared to other isomers. rsc.orgEnhance pharmacokinetic properties. nih.govrsc.org
Oxazole (B20620) Aromatic five-membered ring that can serve as a scaffold.Explore novel interactions and vector orientations of substituents. nih.govnih.gov
Thioamide Replaces the amide carbonyl oxygen with sulfur.Alters electronic character and hydrogen bonding potential. nih.gov

Introduction of Alkyl or Other Substituents on the Amide Nitrogen

The substitution pattern on the amide nitrogen of the carboxamide group provides a straightforward avenue for modifying the compound's properties. Introducing alkyl or other functional groups can influence lipophilicity, steric bulk, and hydrogen bonding capacity. Synthetic approaches typically involve the coupling of the parent 5-phenyl-1,2-oxazole-3-carboxylic acid with a diverse range of primary or secondary amines. nih.gov

For example, coupling the activated carboxylic acid with various substituted anilines can yield a library of N-aryl carboxamides. nih.govresearchgate.net The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitates this transformation. nih.gov This approach allows for the systematic exploration of electronic and steric effects by incorporating substituents on the N-phenyl ring.

N-SubstituentRationale for IntroductionExample Compound Class
Alkyl groups (e.g., methyl, ethyl) Increase lipophilicity, explore steric limitations of the binding pocket.N-alkyl-5-phenyl-1,2-oxazole-3-carboxamides
Aryl groups (e.g., phenyl, substituted phenyl) Introduce potential for π-π stacking interactions, modulate electronic properties through substituents (e.g., -Cl, -F, -CH₃).N-(substituted-phenyl)-5-phenyl-1,2-oxazole-3-carboxamides researchgate.netchemdiv.com
Cyclic amines (e.g., piperidine, morpholine) Introduce rigid scaffolds, potentially improve solubility (morpholine).(5-phenyl-1,2-oxazol-3-yl)(piperdin-1-yl)methanone
Heteroaryl groups Introduce additional hydrogen bond donors/acceptors and potential for specific interactions.N-(pyridin-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Exploration of Ring Fused 1,2-Oxazole Systems

Creating fused-ring systems by annulating a new ring onto the 1,2-oxazole core represents a significant structural modification. This strategy can lead to more rigid, conformationally constrained analogues, which can enhance binding affinity and selectivity for a biological target. The synthesis of such systems often involves intramolecular cyclization reactions from a suitably functionalized 1,2-oxazole precursor.

For instance, functional groups on the C4 or C5 positions of the oxazole ring, or on the phenyl substituents, can be elaborated and used as anchor points for building a new fused ring. While specific examples starting from this compound are not extensively detailed, general synthetic routes for fused oxazoles can be applied. These include intramolecular ring transformations or dehydration reactions of precursors containing appropriately positioned keto or amino groups. rsc.org Another strategy involves the reaction of functionalized oxazole sulfonyl chlorides with aminoazoles, which can lead to tricyclic fused systems like rsc.orgnih.govoxazolo[5,4-d]pyrimidines. growingscience.com

Bioisosteric Transformations of the 1,2-Oxazole Core (e.g., to pyrazole (B372694), oxadiazole, or other heterocyclic systems)

Pyrazole Analogues : The 1,2-oxazole ring can be conceptually transformed into a pyrazole. Pyrazoles are a well-established class of heterocycles in medicinal chemistry, known for a broad spectrum of biological activities. nih.govnih.gov The synthesis of corresponding pyrazole analogues would typically involve building the pyrazole ring from different precursors, such as the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.govnih.gov

Oxadiazole Analogues : Replacing the 1,2-oxazole with one of its oxadiazole isomers (e.g., 1,2,4-oxadiazole or 1,3,4-oxadiazole) can significantly alter the compound's properties. rsc.org 1,2,4-Oxadiazoles are often used as bioisosteres for esters and amides and are known for their metabolic stability. researchgate.netrjptonline.orgresearchgate.net Their synthesis frequently involves the cyclization of amidoximes with carboxylic acid derivatives or 1,3-dipolar cycloaddition of nitrile oxides. rjptonline.orgnih.govorganic-chemistry.org The bioisosteric replacement of a pyrazole carboxamide with an oxadiazole has been shown to be a successful strategy in drug discovery programs. rsc.org

Original CoreBioisosteric ReplacementRationale and Synthetic Considerations
1,2-Oxazole Pyrazole Pyrazoles are privileged scaffolds in medicinal chemistry. nih.govnih.gov Synthesis often involves cyclocondensation of hydrazines with appropriate dicarbonyl precursors. nih.gov
1,2-Oxazole 1,2,4-Oxadiazole Can offer improved metabolic stability. researchgate.net Synthesized from amidoximes and carboxylic acids or via 1,3-dipolar cycloaddition. nih.govorganic-chemistry.org
1,2-Oxazole 1,3,4-Oxadiazole May increase polarity and reduce hERG channel interactions. rsc.org Synthesis can proceed from hydrazides and carboxylic acids.
1,2-Oxazole Imidazole Can serve as a bioisostere for the pyrazole motif, altering electronic and H-bonding properties. acs.orgnih.gov
1,2-Oxazole 1,2,3-Triazole Can alter polarity and metabolic profile. Synthesis can be achieved via azide-alkyne cycloaddition. beilstein-journals.org

Advanced Research Perspectives and Future Directions for N,5 Diphenyl 1,2 Oxazole 3 Carboxamide Research

The N,5-diphenyl-1,2-oxazole-3-carboxamide scaffold represents a significant area of interest in contemporary chemical research, primarily due to the versatile chemical properties and potential applications inherent in the isoxazole (B147169) ring system. While foundational research has established its basic synthesis and characterization, the future of this compound lies in leveraging advanced chemical technologies and methodologies to unlock its full potential. This article explores the forward-looking research perspectives, from sustainable synthesis and mechanistic elucidation to the application of artificial intelligence and the engineering of its solid-state properties.

Q & A

Q. What are the established synthetic routes for N,5-Diphenyl-1,2-oxazole-3-carboxamide, and what reaction conditions optimize yield?

  • Methodological Answer : The oxazole core is typically synthesized via cyclocondensation of α-haloketones (e.g., phenacyl bromide) with carboxamide precursors. For example:
  • Step 1 : React phenylacetonitrile with hydroxylamine to form an amidoxime intermediate.
  • Step 2 : Cyclize the amidoxime with a substituted benzoyl chloride under acidic conditions (e.g., H₂SO₄ or PCl₃) to form the oxazole ring .
  • Optimization : Yields improve under anhydrous conditions and controlled temperature (60–80°C). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. How is the compound characterized structurally, and what analytical techniques validate purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., phenyl group integration, oxazole proton splitting).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 321.12 g/mol).
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond angles and crystal packing.
  • HPLC : Purity >95% is achieved using C18 columns (acetonitrile/water gradient) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on phenyl rings to modulate electronic effects.
  • Bioisosteric Replacement : Replace the oxazole with isoxazole or thiazole to assess ring tolerance.
  • Data Analysis : Tabulate IC₅₀ values against structural variants (example below):
Substituent (R₁/R₂)IC₅₀ (μM) - HeLaLogP
-H/-H12.52.8
-NO₂/-H8.23.1
-CF₃/-OCH₃5.63.5
  • Key Insight : Increased hydrophobicity (higher LogP) correlates with enhanced cytotoxicity .

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Reactant of Route 1
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N,5-Diphenyl-1,2-oxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N,5-Diphenyl-1,2-oxazole-3-carboxamide

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